molecular formula C15H21N5 B080358 Geranylaminopurine CAS No. 14714-89-7

Geranylaminopurine

Cat. No. B080358
CAS RN: 14714-89-7
M. Wt: 271.36 g/mol
InChI Key: IWEPCTONZDTXAT-KPKJPENVSA-N
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Description

Geranylaminopurine (GA) is a plant growth regulator that belongs to the cytokinin family. It is a synthetic compound that has been extensively studied for its potential applications in agriculture, horticulture, and plant biotechnology. GA has been shown to promote cell division, delay senescence, and enhance plant growth and development. In

Mechanism Of Action

Geranylaminopurine acts as a cytokinin by binding to the cytokinin receptor and activating a signal transduction pathway. This pathway leads to the activation of genes involved in cell division and growth. Geranylaminopurine also regulates the expression of genes involved in stress response and defense mechanisms. The exact mechanism of action of Geranylaminopurine is still not fully understood, but it is clear that it plays an important role in plant growth and development.

Biochemical And Physiological Effects

Geranylaminopurine has been shown to have a number of biochemical and physiological effects on plants. It promotes cell division and differentiation, delays senescence, and enhances photosynthesis. Geranylaminopurine also regulates the expression of genes involved in stress response and defense mechanisms. In addition, Geranylaminopurine has been shown to increase the levels of cytokinins and other growth regulators in plants.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Geranylaminopurine in lab experiments is its stability and ease of synthesis. Geranylaminopurine is also relatively inexpensive compared to other plant growth regulators. However, one limitation of using Geranylaminopurine is that it can be difficult to determine the optimal concentration for a given experiment. In addition, Geranylaminopurine can have different effects on different plant species, which can make it challenging to generalize results.

Future Directions

There are many potential future directions for research on Geranylaminopurine. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the identification of new target genes and signaling pathways that are regulated by Geranylaminopurine. In addition, there is a need for more studies on the effects of Geranylaminopurine on different plant species and under different environmental conditions. Finally, there is a need for more research on the potential applications of Geranylaminopurine in biotechnology and agriculture.

Synthesis Methods

Geranylaminopurine can be synthesized by reacting geraniol with aminopurine in the presence of a catalyst. This reaction results in the formation of Geranylaminopurine as a white crystalline solid. The purity of the compound can be improved by recrystallization or column chromatography. Geranylaminopurine is stable at room temperature and can be stored for long periods of time without degradation.

Scientific Research Applications

Geranylaminopurine has been extensively studied for its potential applications in plant biotechnology. It has been shown to promote cell division, delay senescence, and enhance plant growth and development. Geranylaminopurine has also been shown to increase the yield and quality of crops such as tomatoes, rice, and cotton. In addition, Geranylaminopurine has been used to induce somatic embryogenesis in a variety of plant species, which has important implications for plant regeneration and genetic transformation.

properties

CAS RN

14714-89-7

Product Name

Geranylaminopurine

Molecular Formula

C15H21N5

Molecular Weight

271.36 g/mol

IUPAC Name

N-[(2E)-3,7-dimethylocta-2,6-dienyl]-7H-purin-6-amine

InChI

InChI=1S/C15H21N5/c1-11(2)5-4-6-12(3)7-8-16-14-13-15(18-9-17-13)20-10-19-14/h5,7,9-10H,4,6,8H2,1-3H3,(H2,16,17,18,19,20)/b12-7+

InChI Key

IWEPCTONZDTXAT-KPKJPENVSA-N

Isomeric SMILES

CC(=CCC/C(=C/CNC1=NC=NC2=C1NC=N2)/C)C

SMILES

CC(=CCCC(=CCNC1=NC=NC2=C1NC=N2)C)C

Canonical SMILES

CC(=CCCC(=CCNC1=NC=NC2=C1NC=N2)C)C

Other CAS RN

14714-89-7

Origin of Product

United States

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